(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
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Overview
Description
(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a trifluoromethyl group, and a hydroxypentene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and methyl groups. The trifluoromethyl group is then added through a nucleophilic substitution reaction. The final step involves the formation of the hydroxypentene moiety through a condensation reaction with appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to ensure consistent product quality. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one: shares similarities with other pyrimidine derivatives and trifluoromethyl-containing compounds.
Uniqueness
- The unique combination of a pyrimidine ring, trifluoromethyl group, and hydroxypentene moiety distinguishes this compound from others. Its specific structural features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClF3N3O2 |
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Molecular Weight |
307.65 g/mol |
IUPAC Name |
(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H9ClF3N3O2/c1-5-3-8(12)18-10(17-5)16-4-7(6(2)19)9(20)11(13,14)15/h3-4,20H,1-2H3/b9-7+,16-4+ |
InChI Key |
IAQJLMNSCADLNY-ISQLBNHGSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C(=C(/C(F)(F)F)\O)/C(=O)C)Cl |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC(=C(C(F)(F)F)O)C(=O)C)Cl |
Origin of Product |
United States |
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